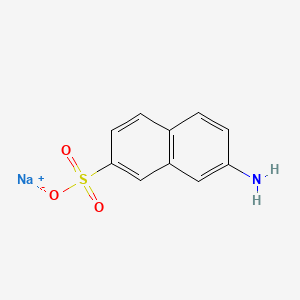

Sodium 7-Amino-2-naphthalenesulfonate

Beschreibung

Sodium 7-Amino-2-naphthalenesulfonate: is an organic compound with the molecular formula C10H8NNaO3S. It is a sodium salt of 7-amino-2-naphthalenesulfonic acid and is commonly used in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The compound can be synthesized through the sulfonation of naphthalene followed by amination. The sulfonation process involves treating naphthalene with sulfuric acid to produce naphthalenesulfonic acid, which is then aminated to introduce the amino group.

Industrial Production Methods: On an industrial scale, the compound is produced through the condensation of naphthalenesulfonic acid with formaldehyde, followed by amination. This method ensures high yield and purity suitable for commercial use.

Types of Reactions:

Oxidation: Sodium 7-Amino-2-naphthalenesulfonate can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of different substituted naphthalenesulfonic acids.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents like hydrogen gas and metal hydrides are used.

Substitution: Various alkyl halides and amines are used as reagents for substitution reactions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of naphthalenesulfonic acid.

Reduction Products: Reduced forms of the compound.

Substitution Products: Different substituted naphthalenesulfonic acids.

Eigenschaften

CAS-Nummer |

5412-82-8 |

|---|---|

Molekularformel |

C10H9NNaO3S |

Molekulargewicht |

246.24 g/mol |

IUPAC-Name |

sodium;7-aminonaphthalene-2-sulfonate |

InChI |

InChI=1S/C10H9NO3S.Na/c11-9-3-1-7-2-4-10(15(12,13)14)6-8(7)5-9;/h1-6H,11H2,(H,12,13,14); |

InChI-Schlüssel |

CLQQCWZXMNLFPX-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])N.[Na+] |

Kanonische SMILES |

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)O)N.[Na] |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Chemistry: Sodium 7-Amino-2-naphthalenesulfonate is used as a reagent in organic synthesis and as a building block for the preparation of complex organic molecules. Biology: It serves as a fluorescent probe in biological studies to track cellular processes. Medicine: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of drug molecules. Industry: It is utilized as a dye, pigment, and in the production of plastics and resins.

Wirkmechanismus

The compound exerts its effects through its interaction with molecular targets and pathways involved in various biological processes. The amino group plays a crucial role in these interactions, leading to specific biological outcomes.

Vergleich Mit ähnlichen Verbindungen

Sodium 4-Amino-1-naphthalenesulfonate

Disodium 7-hydroxy-1,3-naphthalenedisulfonate

Disodium 4-(hydroxyimino)-3-oxo-3,4-dihydro-2,7-naphthalenedisulfonate

Disodium 3,6-dichloro-4,5-dihydroxy-2,7-naphthalenedisulfonate

Uniqueness: Sodium 7-Amino-2-naphthalenesulfonate is unique in its structure and reactivity compared to other similar compounds. Its specific amino and sulfonic acid groups contribute to its distinct chemical properties and applications.

Vorbereitungsmethoden

Sulfonation of Naphthalene

The initial step in preparing Sodium 7-Amino-2-naphthalenesulfonate is the sulfonation of naphthalene to form naphthalenesulfonic acid intermediates. This process is critical as it introduces the sulfonate group at specific positions on the naphthalene ring.

Process Description: Naphthalene is reacted with sulfuric acid under controlled temperature conditions (typically 160–170 °C) to yield naphthalenesulfonic acid. The reaction is often facilitated by anhydrous sodium sulfate as an auxiliary agent to enhance sulfonation efficiency and sulfuric acid utilization. The auxiliary agent converts inactive naphthalenesulfonic acid into active sulfuric acid species, promoting continuous sulfonation.

-

- Molar ratio of sulfuric acid:naphthalene:sodium sulfate = (0.7–1.05):1:(0.05–0.4)

- Temperature: 160–170 °C

- Reaction time: 2.5–3.5 hours

- Stirring: Anchor stirrer under atmospheric pressure

Process Enhancements: Preheating sodium sulfate (120–180 °C) and gradual addition over 1–2 hours improves sulfonation uniformity and yield.

Following sulfonation, the introduction of the amino group at the 7-position is achieved via amination reactions.

Chemical Synthesis Route: The sulfonated naphthalene intermediate undergoes amination, typically by treatment with ammonia or ammonium salts under controlled conditions. This step replaces a suitable leaving group or directly introduces the amino group onto the aromatic ring.

Industrial Production Method: On a commercial scale, the amination is often carried out after condensation of naphthalenesulfonic acid with formaldehyde, which activates the aromatic ring for nucleophilic substitution by amines. This method ensures higher yield and purity of Sodium 7-Amino-2-naphthalenesulfonate suitable for industrial applications.

Example Process Data Table

| Step | Conditions/Parameters | Notes |

|---|---|---|

| Sulfonation | 160–170 °C, 2.5–3.5 hours, molar ratio H2SO4:naphthalene:sodium sulfate = (0.7–1.05):1:(0.05–0.4) | Use of anhydrous sodium sulfate as auxiliary agent |

| Amination | Reaction with ammonia or ammonium salts, or condensation with formaldehyde followed by amination | Industrial scale favors formaldehyde condensation route |

| Neutralization | 85–95 °C, vacuum -0.053 MPa, 30–60 minutes | Recycled neutralization mother liquor used |

| Purification | Cooling, separation, washing, drying | Produces sodium salt with high purity |

Research Findings and Process Advantages

The use of anhydrous sodium sulfate during sulfonation significantly increases the utilization rate of sulfuric acid and the sulfonation rate of naphthalene, enhancing overall process efficiency.

Recycling neutralization mother liquor reduces raw material consumption and environmental pollution, aligning with green chemistry principles.

The industrial condensation method involving formaldehyde prior to amination improves product yield and purity, making it the preferred commercial approach.

The process parameters such as temperature control, reaction time, and reagent ratios are critical to achieving optimal conversion and minimizing by-products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.